molecular formula C9H19ClN2O B1527838 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride CAS No. 1236260-29-9

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride

Cat. No.: B1527838
CAS No.: 1236260-29-9
M. Wt: 206.71 g/mol
InChI Key: PVNSXSSWCGCURY-UHFFFAOYSA-N
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Description

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various experimental and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride typically involves the reaction of 1-azepanone with an appropriate amine source under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-1-(1-azepanyl)-1-propanone hydrochloride is widely used in scientific research due to its unique properties and reactivity. It is employed in the synthesis of various organic compounds, as a building block in medicinal chemistry, and as a reagent in biochemical assays. Its applications extend to the development of new drugs, materials, and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-azepanyl)-1-propanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the context in which the compound is used and the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride

  • 2-Amino-1-(1-azepanyl)-3-methyl-1-propanone hydrochloride

  • 2-Amino-1-(1-azepanyl)-4-methyl-1-propanone hydrochloride

Properties

IUPAC Name

2-amino-1-(azepan-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(10)9(12)11-6-4-2-3-5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNSXSSWCGCURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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